![molecular formula C21H24N2O4S B2495579 2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid CAS No. 1008655-10-4](/img/structure/B2495579.png)
2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
The compound you mentioned contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a key component of many natural substances and pharmaceuticals . The compound also contains a tert-butylphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached .
Molecular Structure Analysis
The indole group in the compound is aromatic, meaning it has a ring of atoms with delocalized electrons that give it special stability . The tert-butylphenyl group is also aromatic due to the phenyl ring .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions, particularly at the C3 position of the indole ring . The tert-butylphenyl group could potentially undergo reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of the indole and tert-butylphenyl groups could potentially influence the compound’s solubility, melting point, and boiling point .properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-21(2,3)15-8-10-16(11-9-15)28(26,27)23-19(20(24)25)12-14-13-22-18-7-5-4-6-17(14)18/h4-11,13,19,22-23H,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXQTTQOWIQPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylbenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid |
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